

Introduction: The Strategic Importance of a Chiral Building Block

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Compound of Interest

Compound Name: **N-Boc-(R)-1-amino-2-propanol**

Cat. No.: **B040491**

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N-Boc-(R)-1-amino-2-propanol is a chiral amino alcohol that has become an indispensable tool for researchers and drug development professionals. Its value lies in the unique combination of a stereochemically defined secondary alcohol and a primary amine protected by the tert-butoxycarbonyl (Boc) group. This structure makes it a versatile chiral building block, crucial for the synthesis of complex, enantiomerically pure molecules. In the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety, compounds like **N-Boc-(R)-1-amino-2-propanol** are fundamental for building bioactive molecules with precise three-dimensional arrangements.^{[1][2]}

The Boc protecting group is key to its utility; it is stable under a wide range of reaction conditions, allowing chemists to selectively modify the hydroxyl group without affecting the amine.^[3] Subsequently, the Boc group can be removed under mild acidic conditions, revealing the amine for further functionalization. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of chiral drugs.^{[1][2]} This guide provides an in-depth look at its core properties, synthesis, and critical applications.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is critical for its effective use in synthesis. **N-Boc-(R)-1-amino-2-propanol** is a clear, colorless liquid at room temperature.^{[1][4]} Its structural and physical data are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ NO ₃	[1][5][6]
Molecular Weight	175.23 g/mol	[1][6][7]
CAS Number	119768-44-4	[1][5][6]
IUPAC Name	tert-butyl N-[(2R)-2-hydroxypropyl]carbamate	[6][8]
Appearance	Clear colorless liquid	[1]
Boiling Point	95-100 °C @ 1.2 mmHg	[1]
Density	~1.025 g/cm ³	[5]
Storage Temperature	2-8°C	[1][5]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	3	[5]

Part 2: Synthesis and Mechanistic Insights

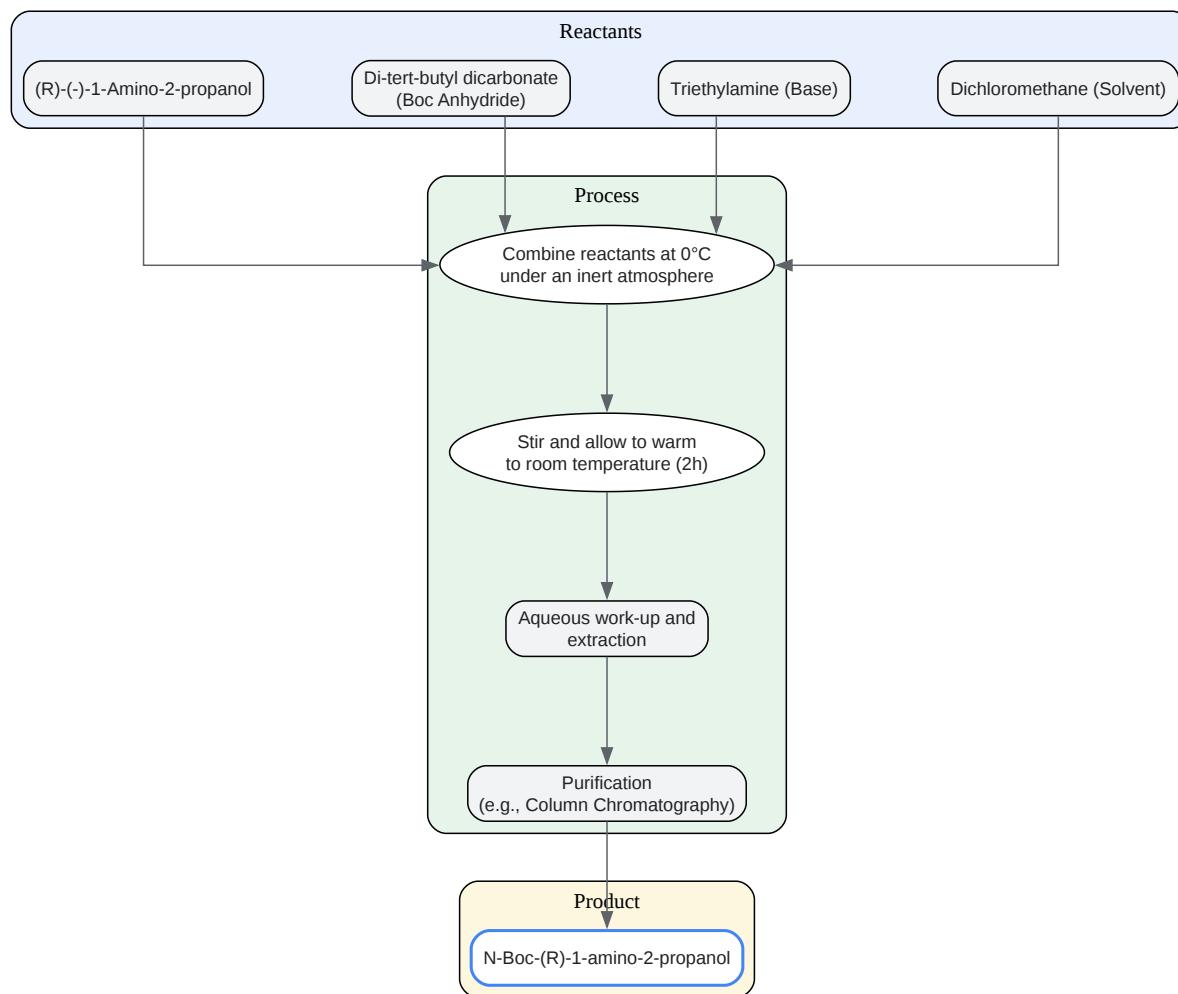
The most common and efficient synthesis of **N-Boc-(R)-1-amino-2-propanol** involves the selective protection of the primary amine of the chiral precursor, (R)-(-)-1-Amino-2-propanol.

Causality of Reagent Choice

- (R)-(-)-1-Amino-2-propanol: This starting material provides the essential chiral backbone. The "(R)" stereochemistry is preserved throughout the reaction.
- Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for introducing the Boc protecting group. It is highly reactive towards nucleophiles like amines but is generally stable and easy to handle.
- Base (e.g., Triethylamine): A non-nucleophilic base is used to scavenge the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

- Solvent (e.g., Dichloromethane, Methanol): An inert solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.[\[3\]](#)

The workflow for this synthesis is a classic example of amine protection, a fundamental technique in organic chemistry.

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Caption: General workflow for the synthesis of **N-Boc-(R)-1-amino-2-propanol**.

Experimental Protocol: Synthesis

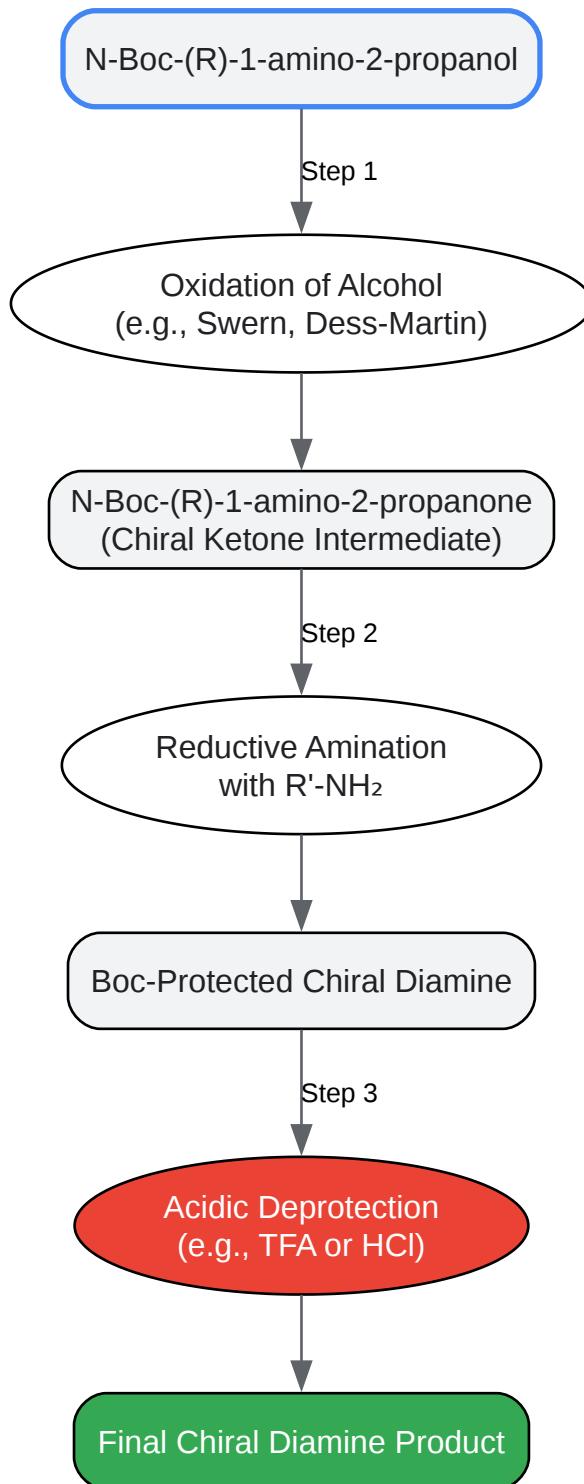
- Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(-)-1-Amino-2-propanol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
- Reagent Addition: Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the solution, followed by the dropwise addition of triethylamine (1.2 equivalents).
- Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure **N-Boc-(R)-1-amino-2-propanol**.

Part 3: Applications in Drug Development and Chiral Synthesis

The primary application of **N-Boc-(R)-1-amino-2-propanol** is as a chiral intermediate in the synthesis of high-value molecules.[\[1\]](#)[\[2\]](#)

- Chiral Drug Synthesis: The stereocenter in the molecule is often incorporated into the final active pharmaceutical ingredient (API), where specific stereochemistry is required for biological activity.[\[1\]](#)
- Peptide Synthesis: It can be used to introduce non-standard amino acid mimics into peptide chains, altering their conformation and biological properties.[\[1\]](#)[\[2\]](#)
- Chiral Ligands and Catalysts: The amino alcohol moiety is a common feature in ligands used for asymmetric catalysis, which are essential for producing enantiomerically pure compounds on an industrial scale.[\[2\]](#)

The diagram below illustrates how **N-Boc-(R)-1-amino-2-propanol** can be integrated into a synthetic pathway, for example, to form a chiral amine-containing compound.



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Caption: A synthetic pathway utilizing **N-Boc-(R)-1-amino-2-propanol**.

Experimental Protocol: Boc-Group Deprotection

The removal of the Boc group is a critical step to unmask the amine for subsequent reactions.

- **Dissolution:** Dissolve the N-Boc protected compound (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
- **Acid Addition:** Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) (e.g., 20-50% in dichloromethane) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
- **Reaction:** Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.
- **Isolation:** Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting product is typically the amine salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base to yield the free amine.

Conclusion

N-Boc-(R)-1-amino-2-propanol is more than just a chemical reagent; it is a strategic asset in the design and synthesis of complex chiral molecules. Its well-defined stereochemistry, coupled with the robust and reliable chemistry of the Boc protecting group, provides chemists with a powerful tool for building the next generation of pharmaceuticals and fine chemicals. The protocols and data presented in this guide underscore its versatility and establish a foundation for its effective application in research and development.

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